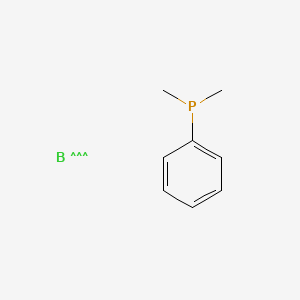

二甲基苯基膦硼烷

描述

Dimethylphenylphosphine Borane is a useful research compound. Its molecular formula is C8H11BP and its molecular weight is 148.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethylphenylphosphine Borane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylphenylphosphine Borane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

加成反应和Lewis酸碱对化学

二甲基苯基膦硼烷衍生物参与加成反应,特别是与分子内受挫Lewis酸碱对反应。这种反应性使得与吡啶、叔丁基异氰酸酯或偏戊腈形成加合物,并促进1,1-膦/硼烷加成到苯基叠氮,从而导致具有潜在有机合成和材料科学应用价值的杂环化合物(Mömming等,2010)。

与庞大芳基锂试剂的反应性

对二甲基苯基膦硼烷衍生物与庞大芳基锂试剂的反应性进行了研究,以探索用于创造具有独特结构特征的膦硼烷的合成方法。这些方法使得合成具有显著立体阻碍的化合物成为可能,这些化合物因其独特性质和在催化中的应用而备受关注(Stephan et al., 2007)。

光聚合和自由基引发剂

二甲基苯基膦硼烷衍生物已被用作丙烯酸酯光聚合的共引发剂,展示了在聚合反应中减少氧抑制的潜力。这种应用对于开发具有改进性能的新材料具有重要意义(Lalevée等,2008)。

催化和配体设计

该化合物已被用于合成和结构解析不饱和钌配合物,展示了其在催化应用中的配体设计作用。这项研究对过渡金属催化的广泛领域做出了贡献,这在工业和合成有机化学中至关重要(Dioumaev et al., 2000)。

配位和脱氢研究

对铑双齿膦配合物与胺基和膦硼烷的配位和催化脱氢研究提供了关于氢活化和转移机制的见解。这项研究对于开发新的氢存储和释放催化过程具有重要意义(Ledger et al., 2011)。

作用机制

Target of Action

Dimethylphenylphosphine Borane is a unique compound that interacts with specific targets in chemical reactions. It is known to be readily deprotonated at both methyl groups . This deprotonation process is a key part of its interaction with its targets.

Mode of Action

The mode of action of Dimethylphenylphosphine Borane involves its interaction with its targets through a process of deprotonation. This process involves the removal of protons from the methyl groups of the compound, leading to the formation of a dilithiated Lewis base adduct . This interaction results in significant changes in the chemical structure of the compound, which can have downstream effects on various biochemical pathways.

Biochemical Pathways

The deprotonation of Dimethylphenylphosphine Borane and the subsequent formation of a dilithiated Lewis base adduct can affect various biochemical pathways. One such pathway involves the reduction of disulfide bonds in response to phosphine-borane complexes . This reduction process can have significant downstream effects, potentially influencing a variety of biological processes.

Pharmacokinetics

The pharmacokinetic properties of Dimethylphenylphosphine Borane and its metabolites are predicted to meet the necessary features for orally active drug candidates . This suggests that the compound has suitable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.

Result of Action

The result of the action of Dimethylphenylphosphine Borane is the formation of a dilithiated Lewis base adduct . This formation results from the deprotonation of the compound at its methyl groups. The molecular and cellular effects of this action are complex and can vary depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of Dimethylphenylphosphine Borane can be influenced by various environmental factors. For example, the compound is known to be an air-sensitive liquid , suggesting that exposure to air could potentially affect its stability and action

安全和危害

未来方向

The reactivity of Dimethylphenylphosphine Borane towards pyridine (py) and dimethylphenylphosphine (PMe2Ph) has been explored . The findings highlight the labile nature of this four-vertex rhodatetraborane as it undergoes disassembly upon attack from the corresponding Lewis base, resulting in the formation of borane adducts .

生化分析

Biochemical Properties

Dimethylphenylphosphine Borane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with Lewis bases, which can influence the reactivity and stability of the compound. For instance, Dimethylphenylphosphine Borane can be deprotonated at both methyl groups, forming a dilithiated Lewis base adduct with stabilizing Li–H interactions . This interaction is crucial for its role in biochemical reactions, as it can affect the compound’s reactivity and stability.

Cellular Effects

Dimethylphenylphosphine Borane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, phosphine–borane complexes, including Dimethylphenylphosphine Borane, have been shown to selectively reduce disulfide bonds, which can delay cell death in cultured cells . This reduction in disulfide bonds can impact various cellular processes, including cell signaling and gene expression, ultimately influencing cell function.

Molecular Mechanism

The molecular mechanism of Dimethylphenylphosphine Borane involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form stable complexes with Lewis bases, which can influence its reactivity and stability. For instance, Dimethylphenylphosphine Borane can be deprotonated at both methyl groups, forming a dilithiated Lewis base adduct with stabilizing Li–H interactions . This interaction can affect the compound’s reactivity and stability, ultimately influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethylphenylphosphine Borane can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, Dimethylphenylphosphine Borane has been shown to form stable complexes with Lewis bases, which can influence its stability and reactivity over time . This stability is crucial for its long-term effects on cellular function, as it can affect the compound’s reactivity and stability.

Dosage Effects in Animal Models

The effects of Dimethylphenylphosphine Borane can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as reducing disulfide bonds and delaying cell death. At higher doses, it may exhibit toxic or adverse effects. For instance, phosphine–borane complexes, including Dimethylphenylphosphine Borane, have been shown to selectively reduce disulfide bonds, which can delay cell death in cultured cells . This effect can vary with different dosages, highlighting the importance of dosage in determining the compound’s effects.

Metabolic Pathways

Dimethylphenylphosphine Borane is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, phosphine–borane complexes, including Dimethylphenylphosphine Borane, have been shown to selectively reduce disulfide bonds, which can impact various metabolic pathways . This interaction can affect metabolic flux and metabolite levels, highlighting the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of Dimethylphenylphosphine Borane within cells and tissues are influenced by its interactions with transporters and binding proteins. For instance, Dimethylphenylphosphine Borane can form stable complexes with Lewis bases, which can influence its transport and distribution within cells and tissues . This interaction can affect the compound’s localization and accumulation, highlighting its role in transport and distribution.

Subcellular Localization

The subcellular localization of Dimethylphenylphosphine Borane is influenced by its interactions with targeting signals and post-translational modifications. For example, Dimethylphenylphosphine Borane can form stable complexes with Lewis bases, which can influence its subcellular localization . This interaction can affect the compound’s activity and function, highlighting its role in subcellular localization.

属性

InChI |

InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXONBUUURRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CP(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes dimethylphenylphosphine borane particularly useful in organolithium chemistry?

A1: Dimethylphenylphosphine borane possesses two methyl groups that are susceptible to deprotonation by strong bases like tert-butyllithium (tBuLi). This double deprotonation leads to the formation of a dilithiated species. [] This dilithiated intermediate is a valuable building block in organic synthesis, as it can react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. [, ] This reactivity has been exploited in the synthesis of both P-stereogenic phosphine-alkene ligands and 3-hydroxy piperidines, highlighting the versatility of dimethylphenylphosphine borane as a starting material. []

Q2: Can you provide an example of how dimethylphenylphosphine borane is employed in the synthesis of complex molecules?

A2: One compelling example lies in the synthesis of P-stereogenic phosphine-alkene ligands. Dimethylphenylphosphine borane can be treated with s-BuLi to generate a chiral lithiated intermediate. This intermediate can then be reacted with different allylic halides, leading to the formation of chiral alkene-phosphine borane derivatives. [] These derivatives can then be further modified to yield a variety of P-stereogenic phosphine-alkene ligands. This methodology showcases the potential of dimethylphenylphosphine borane in constructing complex chiral molecules, which are highly sought-after in asymmetric catalysis.

Q3: What is a unique structural feature observed in the dilithiated derivative of dimethylphenylphosphine borane?

A3: The dilithiated derivative of dimethylphenylphosphine borane, formed by the deprotonation of both methyl groups, exhibits an interesting structural motif. It features stabilizing Li-H interactions, which likely contribute to the stability of this highly reactive species. [] This observation highlights the importance of non-covalent interactions in influencing the structure and reactivity of organometallic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol](/img/structure/B1338974.png)

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)